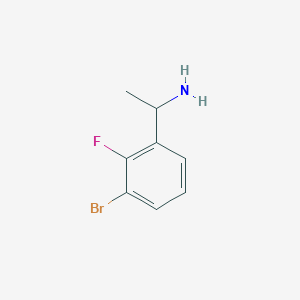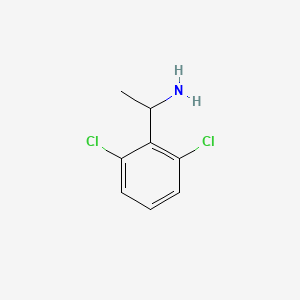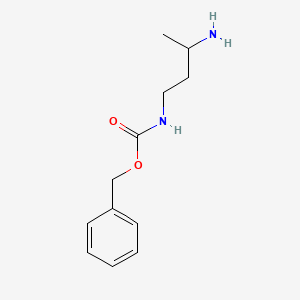
1-CBZ-AMINO-BUTYL-3-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CBZ-AMINO-BUTYL-3-AMINE, also known as benzyl 3-aminobutylcarbamate, is a compound with significant importance in organic chemistry. It is characterized by the presence of a benzyl carbamate group attached to a butyl chain with an amino group. This compound is often used as a protecting group for amines in various synthetic processes due to its stability and ease of removal under specific conditions .
Preparation Methods
The synthesis of 1-CBZ-AMINO-BUTYL-3-AMINE typically involves the protection of the amino group using benzyl chloroformate (Cbz-Cl). The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme is as follows:
Reaction with Benzyl Chloroformate: The amino group of the butylamine reacts with benzyl chloroformate in the presence of a base to form the carbamate.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-CBZ-AMINO-BUTYL-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can remove the Cbz protecting group, yielding the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, reacting with electrophiles such as alkyl halides to form substituted products
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts, depending on the desired transformation.
Scientific Research Applications
1-CBZ-AMINO-BUTYL-3-AMINE finds applications in several scientific research fields:
Chemistry: It is widely used as a protecting group for amines in peptide synthesis and other organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors.
Medicine: It plays a role in the development of drugs, particularly those requiring selective protection and deprotection of functional groups.
Industry: The compound is utilized in the production of various chemicals and materials, benefiting from its stability and reactivity .
Mechanism of Action
The mechanism by which 1-CBZ-AMINO-BUTYL-3-AMINE exerts its effects primarily involves the protection of amino groups. The benzyl carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions, such as catalytic hydrogenation or acidic cleavage .
Comparison with Similar Compounds
1-CBZ-AMINO-BUTYL-3-AMINE can be compared with other similar compounds, such as:
N-Boc-Butylamine: Uses tert-butyl carbamate as the protecting group, which is removed under acidic conditions.
N-Fmoc-Butylamine: Uses fluorenylmethyloxycarbonyl as the protecting group, removed under basic conditions.
N-Alloc-Butylamine: Uses allyloxycarbonyl as the protecting group, removed under palladium-catalyzed conditions
The uniqueness of this compound lies in its stability and the mild conditions required for its deprotection, making it a versatile choice in various synthetic applications.
Properties
IUPAC Name |
benzyl N-(3-aminobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXTNLECRJBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
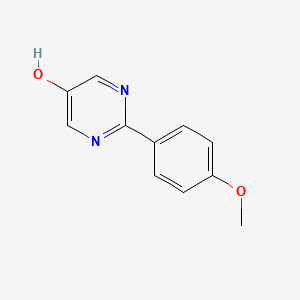
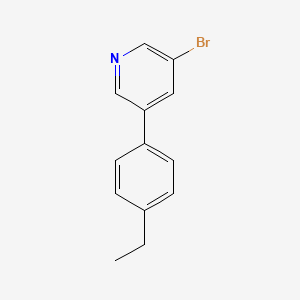
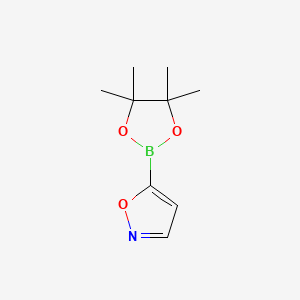
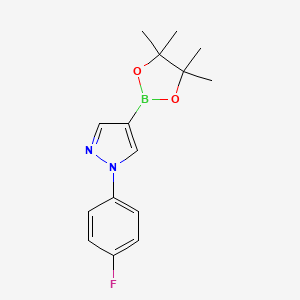
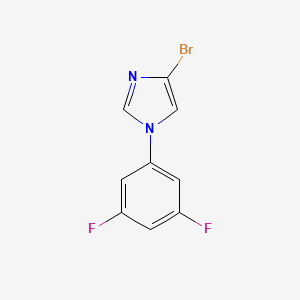
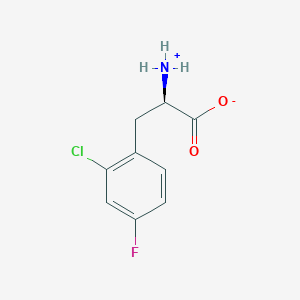
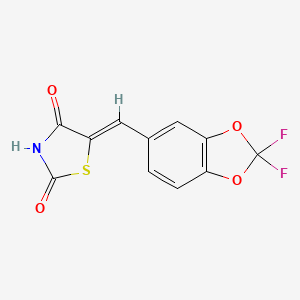
![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B7899893.png)
![4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B7899896.png)
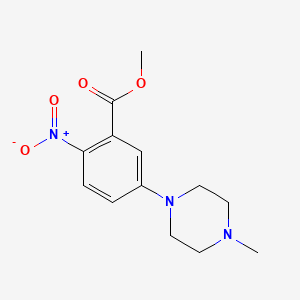
![3-(Benzylamino)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]butanoic acid (non-preferred name)](/img/structure/B7899908.png)
![ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate](/img/structure/B7899916.png)
